molecular formula C13H15N3O2S B2704688 N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 305373-15-3

N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B2704688
CAS No.: 305373-15-3
M. Wt: 277.34
InChI Key: JLAXVYRRIJWZQZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 2,3-dimethylaniline with a thiazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly for its anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, contributing to its antimicrobial activity. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The position of the methyl groups on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-7-4-3-5-9(8(7)2)15-11(17)6-10-12(18)16-13(14)19-10/h3-5,10H,6H2,1-2H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAXVYRRIJWZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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